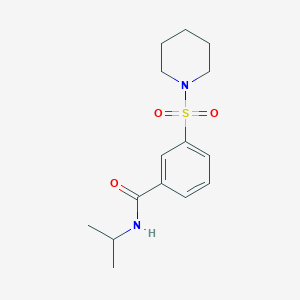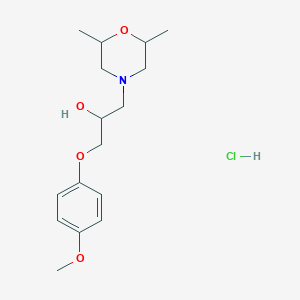![molecular formula C17H15FN2O2 B5207571 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of acrylonitrile derivatives and has been shown to have potent inhibitory activity against several kinases that are involved in cancer cell growth and proliferation.
Mecanismo De Acción
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile works by binding to the ATP-binding site of kinases and inhibiting their activity. It has been shown to have a high selectivity for BTK, ITK, and TXK, and has minimal activity against other kinases. By inhibiting B-cell and T-cell receptor signaling pathways, 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and physiological effects:
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines and animal models, and has been shown to inhibit tumor growth and improve survival rates. In addition, 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its high selectivity for BTK, ITK, and TXK, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile.
Direcciones Futuras
There are several future directions for the research and development of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile. One potential application of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In addition, 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile may have potential as a combination therapy with other anti-cancer drugs, such as immune checkpoint inhibitors and chemotherapy agents. Further studies are needed to determine the optimal combination and dosage of these drugs. Finally, the development of more soluble formulations of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile may improve its efficacy and ease of administration in clinical settings.
Conclusion:
In conclusion, 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is a promising small molecule inhibitor that has been developed as a potential treatment for various types of cancer. Its high selectivity for BTK, ITK, and TXK make it a promising candidate for cancer treatment, and it has been shown to have potent anti-tumor activity in preclinical studies. Further studies are needed to determine the optimal dosage and administration route for 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile, as well as its potential as a combination therapy with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile involves several steps, starting from the reaction of 3-fluorophenylboronic acid with 5-(4-morpholinyl)-2-furancarboxaldehyde in the presence of a palladium catalyst to obtain 2-(3-fluorophenyl)-3-(5-(4-morpholinyl)-2-furyl)acrylaldehyde. This intermediate is then reacted with malononitrile in the presence of a base to yield 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been extensively studied for its potential as a cancer treatment. It has been shown to have potent inhibitory activity against several kinases, including BTK, ITK, and TXK, which are involved in B-cell receptor signaling and T-cell receptor signaling pathways. These pathways are critical for the survival and proliferation of cancer cells, and inhibition of these kinases can lead to apoptosis and cell death.
Propiedades
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-3-1-2-13(10-15)14(12-19)11-16-4-5-17(22-16)20-6-8-21-9-7-20/h1-5,10-11H,6-9H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAAUWYBQXJOPG-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(3-fluorophenyl)-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)


![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
